molecular formula C26H30N2 B14621322 1-Benzyl-4-(3,3-diphenylpropyl)piperazine CAS No. 58078-74-3

1-Benzyl-4-(3,3-diphenylpropyl)piperazine

Cat. No.: B14621322
CAS No.: 58078-74-3
M. Wt: 370.5 g/mol
InChI Key: YPCKRIZOGAMOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3,3-diphenylpropyl)piperazine is a synthetic compound belonging to the piperazine class Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is known for its unique structure, which includes a benzyl group and a diphenylpropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 3,3-diphenylpropyl chloride under basic conditions to yield the final product. The reaction typically requires solvents such as ethanol or chloroform and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,3-diphenylpropyl)piperazine involves its interaction with specific molecular targets. It is known to act as a central nervous system stimulant by increasing the release of neurotransmitters such as serotonin and dopamine. This action is mediated through its binding to serotonin and dopamine receptors, leading to increased neuronal activity and stimulation .

Comparison with Similar Compounds

1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be compared with other piperazine derivatives such as:

Uniqueness: this compound stands out due to its unique structure, which imparts distinct chemical and biological properties. Its combination of benzyl and diphenylpropyl groups makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

58078-74-3

Molecular Formula

C26H30N2

Molecular Weight

370.5 g/mol

IUPAC Name

1-benzyl-4-(3,3-diphenylpropyl)piperazine

InChI

InChI=1S/C26H30N2/c1-4-10-23(11-5-1)22-28-20-18-27(19-21-28)17-16-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,26H,16-22H2

InChI Key

YPCKRIZOGAMOKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.